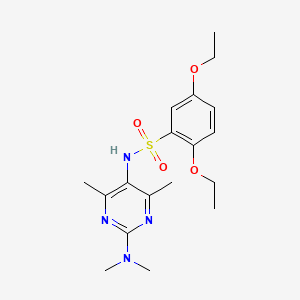

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

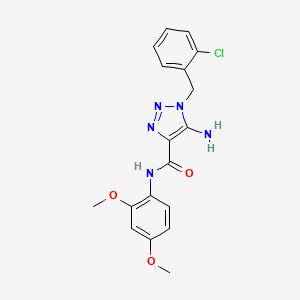

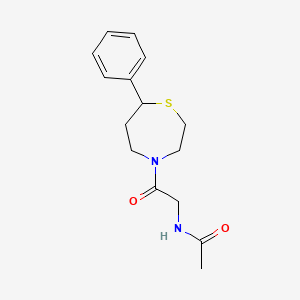

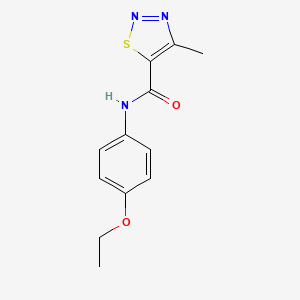

Compounds with structures similar to “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide” often belong to a class of organic compounds known as sulfonamides . Sulfonamides are amides of sulfonic acid, containing the structure R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of groups .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would be determined by the specific groups present in the molecule. The presence of the sulfonamide group would likely contribute to the polarity of the molecule .

Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming sulfonate salts when reacted with acids . They can also undergo hydrolysis under acidic or alkaline conditions to form the corresponding sulfonic acid and amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. In general, sulfonamides are solid at room temperature and are soluble in organic solvents .

Scientific Research Applications

Hydrogen-bond Effect and Spectroscopic Investigation

A study by Mansour and Ghani (2013) investigated a structurally similar sulfamethazine Schiff-base compound, focusing on its comprehensive theoretical and experimental structural studies. The research highlighted the molecule's stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond, analyzed using natural bond orbital analysis. The study's findings provide insights into the structure-activity relationship, correlating biological activity with quantum descriptors like HOMO-LUMO energy gap and molecular electrostatic potential, which could be relevant for designing novel compounds with specific biological activities (Mansour & Ghani, 2013).

Synthesis of Novel Compounds and Antifungal Activity

Khodairy, Ali, and El-wassimy (2016) synthesized a series of compounds starting from N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide, leading to novel triazepines, pyrimidines, and azoles. The newly synthesized compounds showed good antifungal activity, demonstrating the potential pharmaceutical applications of these sulfonamide derivatives (Khodairy et al., 2016).

Antimycobacterial Activity

Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, and Elaasser (2017) explored the synthesis of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, inspired by the structure of second-line antituberculosis pro-drugs. The study revealed that some compounds exhibited high activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents against tuberculosis (Ghorab et al., 2017).

Computational and Spectroscopic Characterizations

Another research by Murthy et al. (2018) focused on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, showcasing the compound's structural and electronic properties through experimental and computational methods. This approach provides valuable insights into the molecular interactions and properties that could influence the development of sulfonamide-based compounds with desired biological activities (Murthy et al., 2018).

Mechanism of Action

The mechanism of action of a compound like “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide” would depend on its specific structure and the context in which it is used. For example, some sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Safety and Hazards

Future Directions

The future directions for research on a compound like “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide” would depend on its specific properties and potential applications. For example, if it has antibiotic properties, research could focus on its potential use in treating bacterial infections .

properties

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,5-diethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O4S/c1-7-25-14-9-10-15(26-8-2)16(11-14)27(23,24)21-17-12(3)19-18(22(5)6)20-13(17)4/h9-11,21H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGQFTKARPYABI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=C(N=C(N=C2C)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)

![1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2652201.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2652204.png)

![1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2652211.png)

![(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652212.png)

![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652213.png)